molecular formula C3H8N2O B13991334 N-hydroxy-N-methylethanimidamide CAS No. 62626-12-4

N-hydroxy-N-methylethanimidamide

Cat. No.: B13991334
CAS No.: 62626-12-4
M. Wt: 88.11 g/mol
InChI Key: VGAGNAPEAXVCSF-UHFFFAOYSA-N
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Description

N-hydroxy-N-methylethanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of ethanimidamide, where one of the hydrogen atoms is replaced by a hydroxyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-methylethanimidamide can be achieved through several methods. One common approach involves the reaction of ethanimidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction can be represented as follows:

C2H5N2+NH2OHC3H8N2O+H2O\text{C2H5N2} + \text{NH2OH} \rightarrow \text{C3H8N2O} + \text{H2O} C2H5N2+NH2OH→C3H8N2O+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-methylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-N-nitrosoethanimidamide.

    Reduction: Reduction reactions can convert it back to ethanimidamide.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-methyl-N-nitrosoethanimidamide.

    Reduction: Ethanimidamide.

    Substitution: Various substituted ethanimidamides depending on the reagents used.

Scientific Research Applications

N-hydroxy-N-methylethanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-hydroxy-N-methylethanimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxyethanimidamide: Similar structure but lacks the methyl group.

    N-methylethanimidamide: Similar structure but lacks the hydroxyl group.

    N-hydroxy-N-ethylethanimidamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-hydroxy-N-methylethanimidamide is unique due to the presence of both a hydroxyl and a methyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

62626-12-4

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N-hydroxy-N-methylethanimidamide

InChI

InChI=1S/C3H8N2O/c1-3(4)5(2)6/h4,6H,1-2H3

InChI Key

VGAGNAPEAXVCSF-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N(C)O

Origin of Product

United States

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